molecular formula C8H5BrF5NO B1450685 6-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1807076-73-8

6-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No. B1450685
M. Wt: 306.03 g/mol
InChI Key: ZAKLZIUCVNQUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline (6-BDFMA) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BDFMA is an aniline derivative, a type of organic compound that consists of a benzene ring with an amine group attached to it. It is a fluorinated compound, meaning that it contains fluorine atoms in its structure. 6-BDFMA has been found to have a wide range of biological activities, and has been studied for its potential applications in various areas of scientific research.

Safety And Hazards

The safety data sheet for a related compound, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-2-1-3(8(12,13)14)6(5(4)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLZIUCVNQUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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